![molecular formula C20H32N4O2S2 B13088815 N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide CAS No. 522606-43-5](/img/structure/B13088815.png)
N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide
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Overview
Description
N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Sulfanyl Group: This step involves the substitution of a suitable leaving group with a thiol group, often using reagents like thiourea or thiols in the presence of a base.
Attachment of the Sulfonamide Group: This is typically done by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions are scalable and can be performed in large batches.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits notable antimicrobial and antifungal properties , which are primarily attributed to its ability to interact with specific molecular targets. Its structural features facilitate binding to enzymes or receptors, inhibiting their activity or modulating their functions. The presence of the sulfanyl and sulfonamide groups enhances these interactions through the formation of hydrogen bonds or covalent bonds with target molecules.
Table 1: Biological Activities of N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | |
Enzyme Inhibition | Modulates activity of specific enzymes | |
Receptor Interaction | Binds to receptors affecting signaling pathways |
Synthesis and Chemical Transformations
The synthesis of this compound typically involves several key steps that allow for efficient production. Various chemical transformations can modify its properties to enhance biological activity. These transformations may include nucleophilic substitutions and modifications of functional groups.
Table 2: Synthesis Steps for this compound
Step Number | Reaction Type | Description |
---|---|---|
1 | Nucleophilic Substitution | Formation of the sulfonamide group |
2 | Triazole Ring Formation | Cyclization involving mercapto compound |
3 | Final Purification | Isolation of the desired product |
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent. Studies have shown that compounds with similar structures can exhibit anti-inflammatory and anticancer properties. The modulation of specific pathways involved in disease progression highlights its potential in developing new treatments for various conditions.
Case Studies and Research Findings
Research into the efficacy and safety of this compound is ongoing. Several studies have focused on its interaction with biological targets:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various pathogens.
- Enzyme Modulation : Another study highlighted its role in inhibiting specific enzymes involved in metabolic pathways related to cancer progression.
These findings underscore the importance of further research to explore the full range of applications for this compound in clinical settings.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and sulfonamide groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group.
5-Amino-1-pentanol: An amino alcohol with a pentanol chain.
Uniqueness
N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is unique due to its combination of a triazole ring, a sulfanyl group, and a sulfonamide group, which confer distinct chemical properties and biological activities not found in the similar compounds listed above.
Biological Activity
N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a triazole ring with a mercapto group. Its structure can be summarized as follows:
- Molecular Formula : C17H26N4S2
- Molecular Weight : Approximately 358.55 g/mol
- Key Functional Groups : Mercapto (-SH), sulfonamide (-SO2NH2), and triazole.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The presence of the mercapto group is believed to enhance its interaction with microbial targets.
Antitumor Activity
In vitro studies have shown that this compound exhibits antitumor properties , particularly against certain cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.2 | Induction of apoptosis |
A549 (lung) | 12.8 | Cell cycle arrest in G2/M phase |
MCF7 (breast) | 18.5 | Inhibition of proliferation |
The mechanism involves the inhibition of critical enzymes involved in cell division and survival pathways, leading to increased apoptosis rates in treated cells .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes such as dihydrofolate reductase (DHFR). Comparative studies indicate that it may possess a competitive inhibition profile similar to well-known inhibitors like methotrexate:
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
N,N-Diethyl... | 0.20 | Competitive |
Methotrexate | 0.22 | Competitive |
This suggests potential applications in cancer therapy where DHFR inhibition is crucial .
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy across various biological assays:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial growth at low concentrations.
- Antitumor Screening : The compound was subjected to the NCI 60 cell line panel screening, showing potent growth inhibition across multiple cancer types. Further analysis revealed its ability to induce apoptosis through caspase activation pathways .
- In Silico Studies : Molecular docking studies have been conducted to understand the binding affinity of the compound with target proteins involved in cancer progression and microbial resistance mechanisms. These studies support the observed biological activities and suggest further optimization for enhanced efficacy .
Properties
CAS No. |
522606-43-5 |
---|---|
Molecular Formula |
C20H32N4O2S2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N,N-diethyl-3-[5-sulfanylidene-4-(2,4,4-trimethylpentan-2-yl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H32N4O2S2/c1-8-23(9-2)28(25,26)16-12-10-11-15(13-16)17-21-22-18(27)24(17)20(6,7)14-19(3,4)5/h10-13H,8-9,14H2,1-7H3,(H,22,27) |
InChI Key |
UKUXVDIRKVQYJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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